

Sulfo-Cy3 Amine: A Deep Dive into its Spectral Properties and Applications

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Compound of Interest

Compound Name: Sulfo-Cy3 amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a highly versatile, water-soluble fluorescent dye belonging to the cyanine family. Characterized by its bright orange-red fluorescence, it has become an indispensable tool in biological research for labeling and tracking biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it ideal for use in aqueous buffers without the risk of aggregation, while the terminal primary amine group provides a reactive handle for conjugation to a variety of molecules.^{[1][2][3]} This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of **Sulfo-Cy3 amine**.

Core Physicochemical and Spectral Properties

Sulfo-Cy3 amine is renowned for its robust and stable fluorescence, which is largely insensitive to pH changes within the biologically relevant range of 4 to 10.^[4] Its key spectral and physical characteristics are summarized below, providing a quantitative basis for experimental design.

Quantitative Data Summary

The following tables provide a consolidated summary of the key quantitative parameters for **Sulfo-Cy3 amine**.

Table 1: Spectral Properties

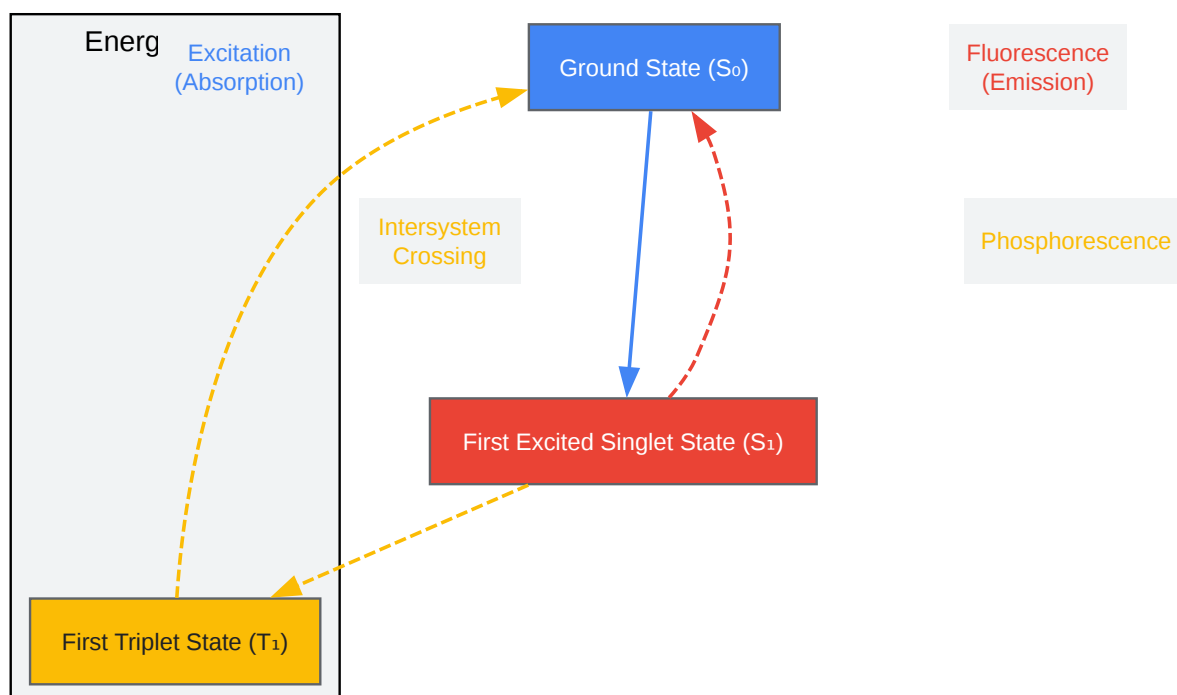
Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	548 - 555 nm	[2][3][4][5][6][7][8]
Emission Maximum (λ_{em})	563 - 572 nm	[2][3][4][5][6][7][8]
Molar Extinction Coefficient (ϵ)	~162,000 cm ⁻¹ M ⁻¹	[2][5][6][8]
Fluorescence Quantum Yield (Φ)	~0.1	[2][5][6][8]
Recommended Laser Line	532 nm or 555 nm	[4][9]
Recommended Filter Set	TRITC (tetramethylrhodamine)	[4][9]

Table 2: Physicochemical Properties

Property	Description	Reference(s)
Solubility	Readily soluble in water, DMSO, DMF, and alcohols.	[2][8]
Photostability	High; described as very photostable, reducing photobleaching during imaging.	[2][5]
pH Sensitivity	Fluorescence is stable and insensitive across a pH range of 4 to 10.	[4]
Reactivity	The primary amine group reacts with electrophiles such as carboxylic acids (in the presence of activators) and activated esters (e.g., NHS esters).	[1][2][4]
Storage	Store at -20°C, desiccated and protected from light.	[5][6]

Principles of Fluorescence and Dye Functionality

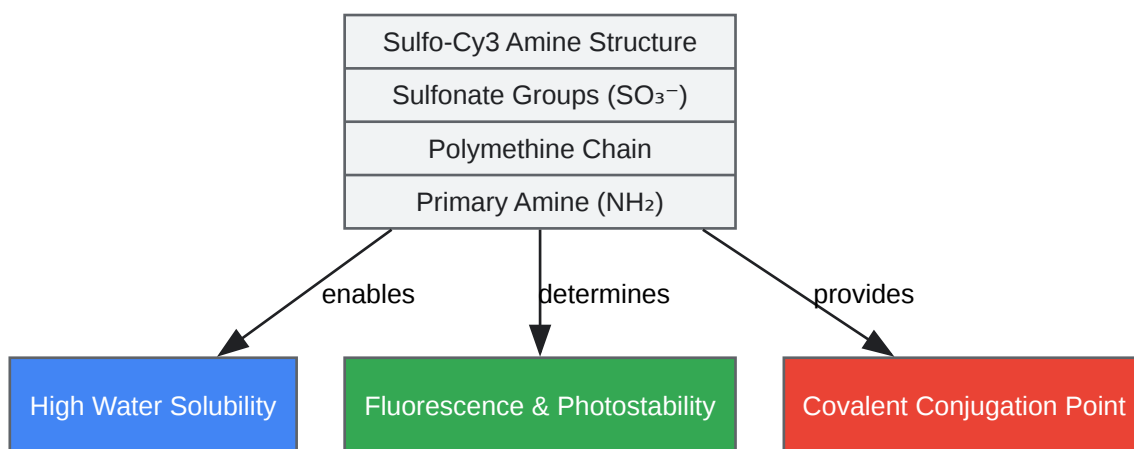
The utility of **Sulfo-Cy3 amine** is rooted in the fundamental principles of fluorescence. The dye absorbs photons from an excitation light source, causing an electron to move to a higher energy state. After a brief period, the electron returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength (lower energy). This process is visually summarized by the Jablonski diagram.



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Caption: Jablonski diagram illustrating fluorescence excitation and emission.

The chemical structure of **Sulfo-Cy3 amine** directly contributes to its utility. The sulfonate groups confer high water solubility, while the primary amine serves as a conjugation point.



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Caption: Relationship between **Sulfo-Cy3 amine** structure and its properties.

Experimental Protocols

The primary application of **Sulfo-Cy3 amine** is the covalent labeling of biomolecules. The protocol involves reacting the amine group of the dye with a suitable electrophile on the target molecule, most commonly a carboxylic acid activated to an NHS ester.

Protocol 1: Labeling of Proteins with Carboxylic Acids via EDC/NHS Chemistry

This protocol details the labeling of a protein's accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus) with **Sulfo-Cy3 amine**.

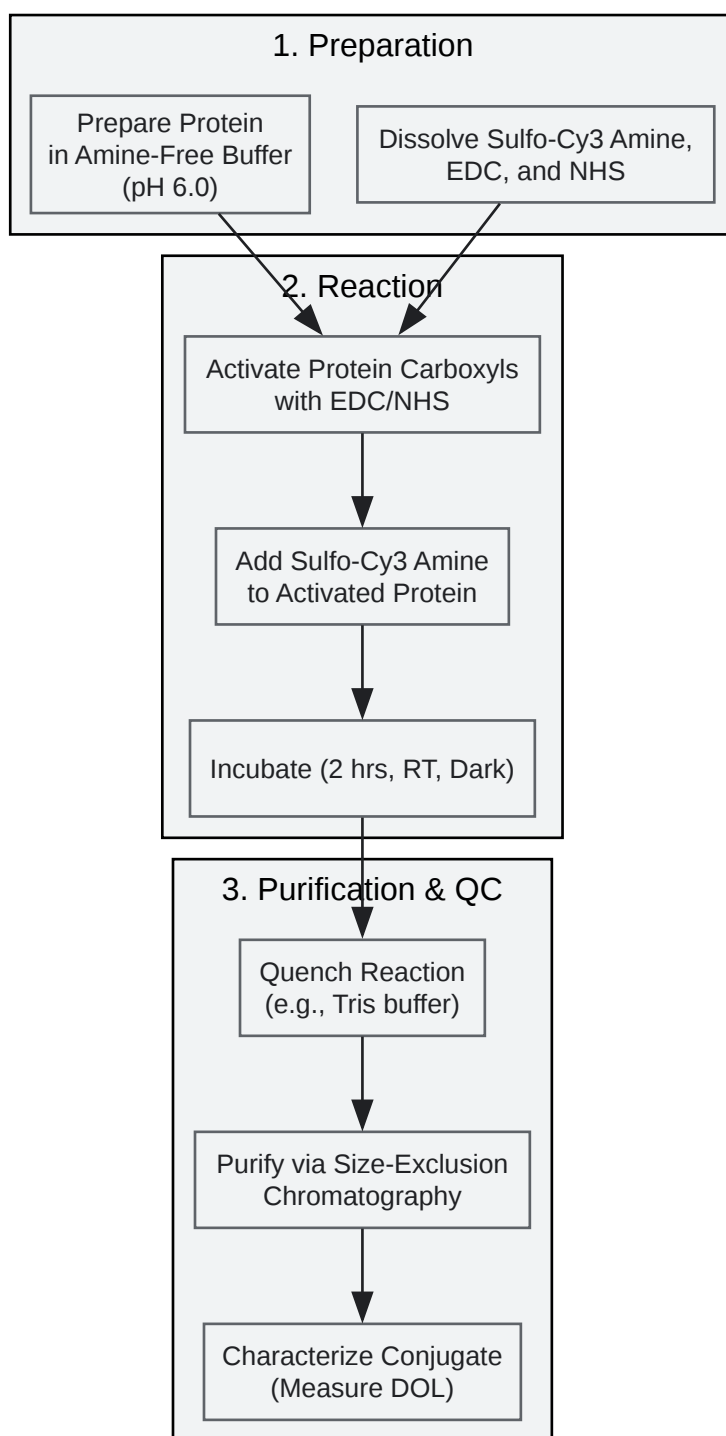
Materials:

- Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0).
- **Sulfo-Cy3 amine**.
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
- N-hydroxysuccinimide (NHS) or Sulfo-NHS.
- Anhydrous Dimethylsulfoxide (DMSO).

- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
- Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.
- Purification column (e.g., size-exclusion chromatography like Sephadex G-25).

Methodology:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
- Dye and Activator Preparation: Immediately before use, prepare a 10 mg/mL stock solution of **Sulfo-Cy3 amine** in DMSO. Prepare 100 mM stock solutions of EDC and NHS in the Reaction Buffer.
- Activation of Carboxyl Groups: Add a 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved **Sulfo-Cy3 amine** to the activated protein solution.
- Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
- Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3). The DOL can be calculated using the formula: $DOL = (A_{max} \times M_{protein}) / (A_{280,corr} \times \epsilon_{dye})$ where A_{max} is the absorbance at the dye's excitation maximum, $M_{protein}$ is the molecular weight of the protein, ϵ_{dye} is the molar extinction coefficient of the dye, and $A_{280,corr}$ is the corrected protein absorbance ($A_{280} - (A_{max} \times CF_{280})$), with CF_{280} being the correction factor for the dye's absorbance at 280 nm.



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Caption: Workflow for labeling proteins with **Sulfo-Cy3 amine**.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Sulfo-Cy3-labeled secondary antibody to detect a primary antibody in fixed cells.[\[10\]](#)

Materials:

- Cells grown on sterile glass coverslips.
- Phosphate Buffered Saline (PBS).
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Primary antibody specific to the target protein.
- Sulfo-Cy3-conjugated secondary antibody.
- Nuclear counterstain (e.g., DAPI).
- Antifade mounting medium.

Methodology:

- Cell Preparation: Wash cultured cells gently with PBS.
- Fixation: Fix the cells by incubating with 4% PFA for 20 minutes at room temperature. Wash three times with PBS.[\[10\]](#)
- Permeabilization (for intracellular targets): If the target is intracellular, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[\[10\]](#)
- Blocking: To prevent non-specific binding, incubate cells in Blocking Buffer for 30-60 minutes.[\[10\]](#)
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Apply to cells and incubate for 1-2 hours at room temperature or overnight at 4°C.

- **Washing:** Wash the cells three times with PBS to remove unbound primary antibody.[\[10\]](#)
- **Secondary Antibody Incubation:** Dilute the Sulfo-Cy3-conjugated secondary antibody in Blocking Buffer. Apply and incubate for 1 hour at room temperature, protected from light.[\[10\]](#)
- **Final Washes and Counterstaining:** Wash three times with PBS. If desired, incubate with a DAPI solution for 5-10 minutes to stain the nuclei.
- **Mounting and Imaging:** Mount the coverslip onto a microscope slide using an antifade medium. Visualize using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.[\[11\]](#)

Applications in Research and Development

The bright and stable fluorescence of Sulfo-Cy3 makes it suitable for a wide array of applications that require high sensitivity.

- **Fluorescence Microscopy:** Sulfo-Cy3 is extensively used for high-resolution imaging of cells and tissues.[\[12\]](#)[\[13\]](#) Its application in immunocytochemistry (ICC), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH) allows for the precise localization of proteins and nucleic acids.[\[9\]](#)[\[12\]](#)
- **Flow Cytometry:** Antibodies labeled with Sulfo-Cy3 are employed to analyze and sort cells based on the expression of specific surface or intracellular markers.[\[9\]](#)[\[13\]](#)
- **Förster Resonance Energy Transfer (FRET):** Sulfo-Cy3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in real-time.[\[12\]](#)
- **Biomolecule Labeling:** Beyond proteins, its amine functionality allows for the labeling of any molecule containing an accessible carboxyl group or other electrophilic moiety, including amine-modified oligonucleotides and various small molecules.[\[1\]](#)

The conjugation of Sulfo-Cy3 to a biomolecule can sometimes alter its photophysical properties. For instance, when conjugated to DNA, the fluorescence lifetime of Cy3 can increase significantly compared to the free dye in solution.[\[14\]](#)[\[15\]](#) This is often attributed to interactions with the biomolecule that restrict photoisomerization, a non-radiative decay

pathway.[7][14] Researchers should be aware of these potential microenvironment effects when conducting quantitative fluorescence studies.

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